molecular formula C9H9IO B1311405 6-Iodochroman CAS No. 67856-45-5

6-Iodochroman

Cat. No.: B1311405
CAS No.: 67856-45-5
M. Wt: 260.07 g/mol
InChI Key: LOHYOLMVKQWFIK-UHFFFAOYSA-N
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Description

6-Iodochroman is an organic compound belonging to the class of chromans. It is a halogenated derivative of chroman, characterized by the presence of an iodine atom at the 6th position of the chroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodochroman typically involves the iodination of chroman derivatives. One common method includes the reaction of chroman with iodine in the presence of an oxidizing agent. For instance, a solution of chroman can be treated with iodine and potassium iodide in an acidic medium to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Iodochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodochroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodochroman involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 6-Iodochroman is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens often result in different reactivity and interaction profiles, making this compound particularly valuable in specific applications .

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHYOLMVKQWFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449337
Record name 6-iodochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67856-45-5
Record name 6-iodochroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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